NBTIs-IN-4
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Overview
Description
NBTIs-IN-4 is a novel bacterial topoisomerase inhibitor that exhibits significant antibacterial activity against a wide range of Gram-positive pathogens. This compound targets DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription . The unique binding mode and distinct pharmacology of this compound enable it to evade existing resistance mechanisms, making it a promising candidate in the fight against antimicrobial resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NBTIs-IN-4 involves multiple steps, including the formation of tricyclic analogs with amide linkages. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining high purity and yield. This involves optimizing reaction conditions, using large-scale reactors, and implementing purification techniques such as crystallization and chromatography . Quality control measures are essential to ensure the consistency and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
NBTIs-IN-4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium, platinum), and acids or bases to control the pH of the reaction environment .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions may produce analogs with different functional groups .
Scientific Research Applications
NBTIs-IN-4 has a wide range of scientific research applications, including:
Mechanism of Action
NBTIs-IN-4 exerts its effects by inhibiting the activity of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and transcription . The compound binds to the enzyme-DNA complex, stabilizing the cleaved DNA intermediate and preventing the re-ligation of DNA strands. This leads to the accumulation of DNA breaks, ultimately resulting in bacterial cell death . The dual-target inhibition of DNA gyrase and topoisomerase IV reduces the likelihood of resistance development .
Comparison with Similar Compounds
Similar Compounds
NBTIs-IN-1: Another member of the NBTIs family with similar antibacterial activity but different pharmacokinetic properties.
NBTIs-IN-2: Exhibits potent inhibition of DNA gyrase but has a higher resistance rate compared to NBTIs-IN-4.
NBTIs-IN-3: Targets both DNA gyrase and topoisomerase IV but has a different binding mode and lower efficacy.
Uniqueness of this compound
This compound stands out due to its unique binding mode, which allows it to evade existing resistance mechanisms and exhibit potent dual-target inhibition of DNA gyrase and topoisomerase IV . Additionally, this compound has shown improved cardiovascular safety and metabolic profiles compared to other NBTIs, making it a promising candidate for further development .
Biological Activity
NBTIs-IN-4 is a novel bacterial topoisomerase inhibitor that demonstrates significant antibacterial activity against a variety of Gram-positive pathogens. This compound is part of a broader class of novel bacterial topoisomerase inhibitors (NBTIs) that target critical enzymes in bacterial DNA replication and transcription, specifically DNA gyrase and topoisomerase IV (topo IV). The dual-targeting mechanism of NBTIs is particularly advantageous in combating antibiotic resistance, as it reduces the likelihood of bacteria developing resistance mutations.
This compound exerts its antibacterial effects primarily through the inhibition of DNA gyrase and topo IV, both essential for bacterial cell survival. These enzymes are responsible for managing DNA supercoiling and resolving DNA tangles during replication and transcription. By inhibiting these enzymes, this compound leads to the stabilization of single-strand breaks in bacterial DNA, ultimately resulting in cell death .
Structure-Activity Relationship (SAR)
The structural features of this compound are critical for its biological activity. The compound consists of three main components:
- Left-Hand Side (LHS) : Typically a heteroaromatic structure that intercalates into DNA.
- Right-Hand Side (RHS) : A hydrophobic moiety that binds to the active site of the target enzyme.
- Linker : Connects the LHS and RHS, influencing binding efficiency and specificity.
The optimization of these components has been shown to enhance the potency and selectivity of NBTIs against various bacterial strains. For instance, modifications in the RHS have been linked to improved binding affinity to the hydrophobic pockets of both DNA gyrase and topo IV .
Antibacterial Efficacy
This compound has demonstrated potent antibacterial activity across multiple Gram-positive pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.015 |
Streptococcus pneumoniae | 0.03 |
Enterococcus faecalis | 0.125 |
These values suggest that this compound is effective at low concentrations, highlighting its potential for clinical application against resistant bacterial strains .
Clinical Trials
Recent clinical trials involving NBTIs have focused on assessing their safety and efficacy in humans. For instance, gepotidacin, a related NBTI, has shown promising results in Phase 2 trials for treating uncomplicated urinary tract infections caused by E. coli. Although this compound has not yet reached clinical trial stages, its preclinical data suggest a strong potential for similar outcomes .
Resistance Studies
Studies have indicated that NBTIs like this compound have lower frequencies of resistance compared to traditional antibiotics. This is attributed to their dual-targeting mechanism, which complicates the development of mutations that confer resistance. In laboratory settings, bacteria exposed to this compound showed minimal resistance development even after prolonged exposure .
Properties
Molecular Formula |
C22H24FN5O5S |
---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
(1S)-1-[5-(6,7-dihydro-[1,4]oxathiino[2,3-c]pyridazin-3-ylmethylamino)-1,3-dioxan-2-yl]-2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)ethanol |
InChI |
InChI=1S/C22H24FN5O5S/c1-30-19-3-2-16-20(26-19)14(15(23)9-25-16)7-17(29)22-32-10-13(11-33-22)24-8-12-6-18-21(28-27-12)31-4-5-34-18/h2-3,6,9,13,17,22,24,29H,4-5,7-8,10-11H2,1H3/t13?,17-,22?/m0/s1 |
InChI Key |
QUTCIOKBWBLIHI-YBEBCVOYSA-N |
Isomeric SMILES |
COC1=NC2=C(C(=CN=C2C=C1)F)C[C@@H](C3OCC(CO3)NCC4=CC5=C(N=N4)OCCS5)O |
Canonical SMILES |
COC1=NC2=C(C(=CN=C2C=C1)F)CC(C3OCC(CO3)NCC4=CC5=C(N=N4)OCCS5)O |
Origin of Product |
United States |
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